molecular formula C11H11NO2 B2356472 2-(4-Cyanophenyl)-2-methylpropanoic acid CAS No. 1000804-51-2

2-(4-Cyanophenyl)-2-methylpropanoic acid

Cat. No. B2356472
CAS RN: 1000804-51-2
M. Wt: 189.214
InChI Key: FZGGHYKAYNGJJB-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-2-methylpropanoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .


Synthesis Analysis

4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts . Cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO2 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .


Chemical Reactions Analysis

Cyanoacetohydrazides can act as both an N- and C-nucleophile. Upon treatment with various reactants, attack can take place at five possible sites . Nucleophiles can attack the carbon atom of the carbonyl group and the carbon atom of the nitrile function. In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 161.16 g/mol . It is soluble in CHCl3, THF, dioxane .

Scientific Research Applications

  • Medicinal Chemistry and Drug Synthesis :

    • Used in the synthesis of nonsteroidal antiandrogens, as seen in the resolution and determination of the absolute configuration of specific antiandrogen enantiomers (Tucker & Chesterson, 1988).
    • Employed in the synthesis of β-hydroxy-β-arylpropanoic acids, which have shown significant anti-inflammatory activity and are structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (Dilber et al., 2008).
    • Involved in the synthesis of a potent PPARpan agonist, demonstrating its utility in developing drugs targeting the peroxisome proliferator-activated receptors, which are relevant for metabolic diseases (Guo et al., 2006).
  • Chemical Synthesis and Catalysis :

    • Utilized in the selective catalytic hydrocarboxylation and deuterocarboxylation of allyl cyanide to produce cyanobutanoic acids, showing its role in creating specific chemical structures (Vallcorba et al., 2017).
    • Applied in the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, indicating its use in creating complex organic compounds with specific properties (Kotteswaran et al., 2016).
  • Biochemical Studies :

    • Investigated for its role in the inhibition of carboxypeptidase A using its aldehyde and ketone substrate analogues, which is important in understanding enzyme inhibition mechanisms (Galardy & Kortylewicz, 1984).

Future Directions

2-(4-Cyanophenyl)-2-methylpropanoic acid has potential applications in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . It is also under development as a topical treatment for psoriasis .

properties

IUPAC Name

2-(4-cyanophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGHYKAYNGJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000804-51-2
Record name 2-(4-cyanophenyl)-2-methylpropanoic acid
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